3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester
Overview
Description
Scientific Research Applications
- Fibroblast Growth Factor Receptor Inhibitors
- Field : Cancer Therapy
- Application : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Method : A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were developed .
- Results : Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
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1H-Pyrrolo[2,3-b]pyridin-5-ylboronic Acid
- Field : Chemical Synthesis
- Application : This compound is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating that it may be used as a building block in the synthesis of more complex molecules .
- Method : The specific methods of application would depend on the synthesis pathway being used .
- Results : The outcomes would also depend on the specific reactions being carried out .
-
2,3-Dihydro-1H-Pyrrolo[3,4-b]Quinolin-1-One Derivatives
- Field : Antileishmanial Efficacy
- Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Method : These compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results : The results of the antileishmanial efficacy evaluation are not provided in the available information .
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1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
- Field : Chemical Synthesis
- Application : This compound is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating that it may be used as a building block in the synthesis of more complex molecules .
- Method : The specific methods of application would depend on the synthesis pathway being used .
- Results : The outcomes would also depend on the specific reactions being carried out .
-
2-(3-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine
- Field : Chemical Synthesis
- Application : This compound is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating that it may be used as a building block in the synthesis of more complex molecules .
- Method : The specific methods of application would depend on the synthesis pathway being used .
- Results : The outcomes would also depend on the specific reactions being carried out .
-
2-(2-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine
- Field : Chemical Synthesis
- Application : This compound is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating that it may be used as a building block in the synthesis of more complex molecules .
- Method : The specific methods of application would depend on the synthesis pathway being used .
- Results : The outcomes would also depend on the specific reactions being carried out .
properties
IUPAC Name |
methyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)3-2-8-6-9-4-5-12-11(9)13-7-8/h2-7H,1H3,(H,12,13)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDITGRTPKJPDC-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640140 | |
Record name | Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester | |
CAS RN |
945029-05-0 | |
Record name | Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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